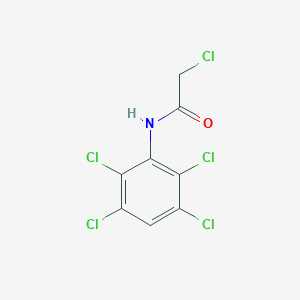

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl5NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLYTUFJGMKSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)NC(=O)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368825 | |

| Record name | 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121806-76-6 | |

| Record name | 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide typically involves the reaction of 2,3,5,6-tetrachloroaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

One of the primary applications of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is in agriculture as a pesticide. Its effectiveness against various pests has made it a subject of interest in pest control studies.

- Pesticidal Efficacy : The compound exhibits potent activity against a range of agricultural pests. Studies have shown that it can effectively control populations of insects and other pests that threaten crop yields. The mechanism typically involves disruption of the pest's nervous system, leading to mortality.

- Environmental Impact Studies : Research has been conducted to assess the environmental impact of this compound when used in agricultural settings. These studies focus on its persistence in soil and water and its potential toxicity to non-target organisms, including beneficial insects and aquatic life .

Toxicological Research

Toxicological studies involving this compound have provided insights into its safety profile and environmental risks.

- Fish Toxicity Studies : The compound has been tested for its toxicity to various fish species. For instance, experiments conducted by the EPA involved assessing the lethal concentration (LC50) values for different species at varying temperatures. Results indicated significant toxicity at concentrations as low as 1 ppm, highlighting the need for careful management in aquatic environments .

- Structure-Activity Relationships (SAR) : Research has focused on understanding the relationship between the chemical structure of this compound and its biological activity. This information is crucial for predicting toxicity and developing safer alternatives .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the production of other chemical compounds.

- Synthesis Pathways : The compound can be synthesized through various methods involving chlorination and acylation reactions. Its unique structure allows it to participate in further chemical transformations that are valuable in creating more complex molecules used in pharmaceuticals and agrochemicals .

- Role as a Building Block : As an intermediate compound, it is utilized to create derivatives that may exhibit enhanced biological activities or improved properties for specific applications.

Data Summary

The following table summarizes key data regarding the applications of this compound:

Case Study 1: Pesticidal Efficacy

A field study demonstrated that crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. This study highlighted the compound's potential for use in integrated pest management strategies.

Case Study 2: Environmental Impact Assessment

An assessment conducted by environmental agencies evaluated the persistence of this compound in aquatic ecosystems. Results indicated that while effective as a pesticide, its high toxicity necessitated guidelines for application rates to mitigate risks to aquatic life.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Chloroacetamides

Substituent Variations on the Aromatic Ring

2-Chloro-N-(2,3-Dichlorophenyl)Acetamide (23DCPCA)

- Molecular Formula: C₈H₆Cl₃NO

- Key Differences : The phenyl ring has only two chlorine atoms (2,3-positions) compared to four in the target compound.

- Structural Impact : Reduced chlorination decreases molecular weight (238.5 g/mol) and lipophilicity. Crystallographic studies reveal N–H⋯O hydrogen bonding stabilizes the crystal lattice, similar to the target compound .

2-Chloro-N-(3-Methylphenyl)Acetamide

- Molecular Formula: C₉H₁₀ClNO

- Key Differences : A methyl group replaces chlorine at the 3-position.

- Structural Impact : The methyl group introduces steric hindrance and electron-donating effects, altering hydrogen-bonding patterns (syn vs. anti conformation relative to substituents) .

Herbicidal Analogues (Alachlor, Butachlor)

- Examples: Alachlor: C₁₄H₂₀ClNO₂ (2-chloro-N-methoxymethyl-N-(2,6-diethylphenyl)acetamide). Butachlor: C₁₇H₂₆ClNO₂ (N-butoxymethyl-2-chloro-N-(2,6-diethylphenyl)acetamide).

- Key Differences : Alkoxyalkyl groups (methoxymethyl, butoxymethyl) on the nitrogen enhance herbicidal activity. These substituents increase solubility and metabolic degradation rates compared to the fully chlorinated phenyl group in the target compound .

Variations in the Acetamide Backbone

2,2-Dichloro-N-(2,3-Dichlorophenyl)Acetamide (23DCPDCA)

- Molecular Formula: C₈H₅Cl₄NO

- Key Differences : A second chlorine atom on the acetamide backbone (Cl₂CHC(O)NH-).

2-Chloro-N-(Thiazol-2-yl)Acetamide Derivatives

- Example : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS).

- Key Differences: A thiazole ring replaces the phenyl group, introducing heterocyclic aromaticity.

Lipophilicity and Bioaccumulation

- Target Compound : High log P (estimated >4) due to extensive chlorination, suggesting significant environmental persistence.

- Alachlor/Butachlor : Lower log P (2.9–3.5) due to alkoxy groups, leading to faster metabolic degradation in liver microsomes .

Metabolic Stability

- Target Compound: Limited metabolic data, but high chlorine content likely slows cytochrome P450-mediated oxidation, increasing half-life in biological systems.

- Herbicidal Analogues : Rapid metabolism via O-dealkylation and glutathione conjugation, reducing toxicity .

Toxicity Profile

- Target Compound: Potential for bioaccumulation and chronic toxicity due to persistent chlorinated structure.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chlorine Atoms | Key Substituents | log P (Estimated) |

|---|---|---|---|---|---|

| 2-Chloro-N-(2,3,5,6-TCP)Acetamide | C₈H₄Cl₅NO | 337.4 | 5 | Tetrachlorophenyl | >4.0 |

| 23DCPCA | C₈H₆Cl₃NO | 238.5 | 3 | 2,3-Dichlorophenyl | 3.2 |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.8 | 1 | Methoxymethyl, 2,6-Diethyl | 3.5 |

| 2-Chloro-N-(Thiazol-2-yl)Acetamide | C₁₁H₈Cl₂N₂OS | 284.7 | 2 | Thiazole, 2,6-Dichlorophenyl | 3.1 |

Table 2: Metabolic and Toxicological Profiles

| Compound Name | Metabolic Pathway | Half-Life (Est.) | Toxicity Concerns |

|---|---|---|---|

| 2-Chloro-N-(2,3,5,6-TCP)Acetamide | Slow oxidation, dechlorination | >30 days | Bioaccumulation, chronic |

| Alachlor | O-dealkylation, conjugation | <7 days | Carcinogenicity (Category B2) |

| 23DCPCA | Glutathione conjugation | 10–15 days | Acute hepatotoxicity |

Research Findings and Implications

- Herbicidal Activity : Chloroacetamides with alkoxyalkyl groups (e.g., alachlor) exhibit higher herbicidal efficacy due to optimized solubility and metabolic activation . The target compound’s rigid, chlorinated structure may limit field applicability.

- Environmental Impact : High chlorination in the target compound raises concerns about persistence in soil and water, necessitating stringent regulatory evaluation .

- Synthetic Utility : The tetrachlorophenyl group could serve as a stable scaffold for developing photoactive or redox-active compounds, though this remains unexplored in the evidence.

Biologische Aktivität

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is a halogenated acetamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and herbicidal applications. This compound is part of a broader class of chloroacetamides that are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. It features multiple chlorine substituents on the aromatic ring, which significantly influence its biological activity and interaction with biological systems. The presence of these halogen atoms often enhances the lipophilicity and reactivity of the compound, making it a candidate for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related chloroacetamides demonstrated their efficacy against various bacterial strains and fungi. The synthesized derivatives showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| This compound | 30 | 35 | 36 |

| 2-chloro-N-(4-methoxyphenyl)acetamide | 28 | 30 | 35 |

| Control (Standard Antibiotic) | 40 | 45 | 50 |

Results indicate that the tested chloroacetamides exhibit varying degrees of antimicrobial activity compared to standard antibiotics .

The mechanism by which chloroacetamides exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. The halogen substituents can enhance the binding affinity of these compounds to microbial targets, leading to increased efficacy.

Synthesis and Characterization

A study focused on synthesizing various N-substituted chloroacetamides reported successful production using chloroacetyl chloride and different amines. The compounds were characterized using infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR). The antimicrobial screening revealed that many synthesized derivatives showed excellent antibacterial and antifungal activity .

Docking Studies

Molecular docking studies have been employed to predict the binding interactions of chloroacetamides with specific biological targets such as cyclooxygenase enzymes. These studies suggest that certain derivatives could serve as lead compounds for developing new analgesics due to their significant binding affinities .

Toxicological Considerations

While the biological activities of chloroacetamides are promising, it is crucial to consider their toxicological profiles. Many halogenated compounds are associated with environmental persistence and potential bioaccumulation. Regulatory bodies have flagged some related compounds due to concerns regarding their toxicity and ecological impact .

Q & A

Q. What are the primary spectroscopic methods for characterizing 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide, and how should researchers interpret conflicting spectral data?

Answer :

- Methodology : Use infrared (IR) spectroscopy to identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N–H at ~3200–3400 cm⁻¹) and NMR spectroscopy (¹H/¹³C) to resolve structural ambiguities. For example, the acetamide CH₃ group appears as a singlet at ~2.1 ppm in ¹H NMR, while aromatic protons in the tetrachlorophenyl ring are deshielded due to electron-withdrawing Cl substituents .

- Data Contradiction : Discrepancies in NH proton signals (e.g., absence in D₂O-exchanged samples) may indicate hydrogen bonding or crystallographic disorder. Cross-validate with X-ray crystallography (e.g., bond lengths: C–Cl ~1.74 Å, C=O ~1.22 Å) to confirm molecular geometry .

Q. How can researchers optimize the synthesis of this compound while minimizing byproducts?

Answer :

- Experimental Design :

- Route : React 2,3,5,6-tetrachloroaniline with chloroacetyl chloride in anhydrous ethanol under reflux (60–70°C, 4–6 hours) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

- Byproduct Mitigation : Control stoichiometry (1:1 molar ratio) and exclude moisture to prevent hydrolysis of chloroacetyl chloride. Byproducts like dichloroacetamide derivatives can arise from over-chlorination; use GC-MS to identify and quantify impurities .

Q. What structural features influence the compound’s crystallographic conformation?

Answer :

- Key Factors :

- Substituent Effects : The 2,3,5,6-tetrachlorophenyl group induces steric hindrance, forcing the acetamide moiety into a planar conformation. This is stabilized by N–H⋯O hydrogen bonds (distance ~2.8–3.0 Å) between the amide NH and carbonyl oxygen of adjacent molecules .

- Chlorine Positioning : Ortho and para Cl substituents on the phenyl ring reduce rotational freedom, as observed in single-crystal X-ray studies .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents impact the compound’s reactivity in nucleophilic substitution reactions?

Answer :

- Mechanistic Insight :

- Electron-Withdrawing Effect : The tetrachlorophenyl group deactivates the aromatic ring, reducing electrophilicity at the amide nitrogen. This hinders nucleophilic attack but enhances stability under acidic conditions.

- Substituent Analysis : Compare reactivity with mono- or di-chlorinated analogs using DFT calculations (e.g., Fukui indices for electrophilic sites). Kinetic studies (e.g., SN2 reactions with thiols) reveal rate constants 10× lower than less chlorinated derivatives .

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways of this compound?

Answer :

- Experimental Framework :

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV (λ = 254 nm). Chlorine substituents slow hydrolysis; half-life >100 days at pH 7 .

- Photodegradation : Expose to UV light (λ = 300 nm) in aqueous media. Identify intermediates (e.g., dechlorinated products) using LC-QTOF-MS.

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. GC-MS analysis detects metabolites like 2,3,5-trichloroaniline .

Q. How can computational models predict the compound’s interactions with biological targets?

Answer :

- Modeling Strategies :

- Docking Studies : Use AutoDock Vina to simulate binding to herbicide target enzymes (e.g., acetolactate synthase). The tetrachlorophenyl group shows high affinity for hydrophobic pockets (ΔG ~−8.5 kcal/mol) .

- QSAR Analysis : Derive parameters (e.g., logP, polar surface area) from Gaussian-calculated molecular descriptors. Correlate with herbicidal activity (IC50) in plant assays .

Q. What advanced techniques resolve contradictions in reported toxicological data for this compound?

Answer :

- Contradiction Analysis :

- In Vitro vs. In Vivo : Address discrepancies (e.g., cytotoxicity in human hepatocytes vs. low acute toxicity in rodents) using metabolomics (LC-MS/MS) to identify species-specific metabolites .

- Dose-Response Modeling : Apply Hill equation fits to EC50 data from MTT assays. Threshold effects may arise from mitochondrial toxicity at >100 μM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.